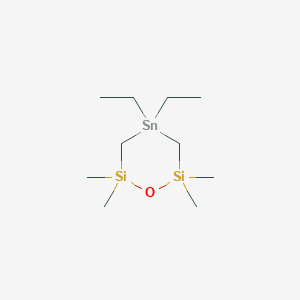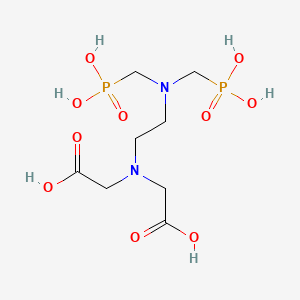
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane is a complex organosilicon compound It is characterized by its unique structure, which includes both silicon and oxygen atoms within a cyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane typically involves the reaction of diethylsilane with tetramethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize fixed-bed reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism by which 4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane exerts its effects involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the presence of silicon atoms, which can form strong covalent bonds. The compound can interact with various molecular targets and pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with similar structural features but different reactivity.
2,2,6,6-Tetramethyl-4-piperidinone: Another similar compound used in organic synthesis.
N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of advanced materials.
Uniqueness
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane is unique due to its specific combination of diethyl and tetramethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
60341-04-0 |
|---|---|
Molekularformel |
C10H26OSi2Sn |
Molekulargewicht |
337.19 g/mol |
IUPAC-Name |
4,4-diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane |
InChI |
InChI=1S/C6H16OSi2.2C2H5.Sn/c1-8(2,3)7-9(4,5)6;2*1-2;/h1,4H2,2-3,5-6H3;2*1H2,2H3; |
InChI-Schlüssel |
HZLPMZKWNULKCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn]1(C[Si](O[Si](C1)(C)C)(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)




![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)



![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
